1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a methoxypropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol typically involves the reaction of 4-chlorobenzyl chloride with sodium methoxide, followed by the addition of 3-mercaptopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- 1-[(4-Chlorophenyl)sulfanyl]-2-[(methylsulfanyl)methyl]benzene
Uniqueness
1-[(4-Chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfanyl]-3-methoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-14-6-11(13)8-15-7-9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMPDDWTLZNMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CSCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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